2-(1,2-Oxazol-5-yl)piperidine

Description

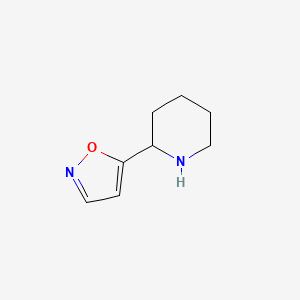

2-(1,2-Oxazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a 1,2-oxazole moiety at the 5-position. The oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties. Its synthetic versatility allows for functionalization at multiple positions, enabling optimization of pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

5-piperidin-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-5-9-7(3-1)8-4-6-10-11-8/h4,6-7,9H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUPYFLCTYOWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperidine-2-Carbaldehyde

The critical precursor for this route is piperidine-2-carbaldehyde. Synthesis typically involves:

Oxazole Ring Formation

Reacting piperidine-2-carbaldehyde (1) with TosMIC (2) in methanol containing potassium carbonate (K2CO3) at reflux (65–70°C) produces 5-(piperidin-2-yl)-1,2-oxazole (3) . The reaction proceeds via nucleophilic attack of the deprotonated TosMIC on the aldehyde, followed by cyclization and elimination (Figure 1):

Key Data :

-

Regioselectivity : Exclusive formation of 5-substituted oxazole due to TosMIC’s reactivity.

-

Characterization : 1H NMR shows a singlet for the oxazole C4 proton (δ 8.2–8.5 ppm) and piperidine methine protons (δ 3.1–3.4 ppm).

Synthesis via Cyclization of β-Enamino Ketoesters

Synthesis of β-Keto Ester Precursor

Piperidine-2-carboxylic acid (4) is esterified to methyl piperidine-2-carboxylate (5) , which undergoes Claisen condensation with acetyl chloride to form β-keto ester 6 (methyl 3-oxopiperidine-2-carboxylate).

Formation of β-Enamino Ketoester

Treatment of 6 with dimethylamine dimethylacetal in DMF generates β-enamino ketoester 7 (methyl 3-(dimethylamino)-2-(piperidin-2-yl)acrylate). The enamine moiety facilitates subsequent cyclization.

Cyclization with Hydroxylamine

Heating 7 with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol induces cyclodehydration, forming 2-(1,2-oxazol-5-yl)piperidine (3) . The mechanism proceeds via intramolecular nucleophilic attack of the hydroxylamine oxygen on the β-keto carbonyl, followed by dehydration (Figure 2):

Key Data :

-

Regiochemical Control : Cyclization favors 5-substitution due to steric and electronic effects.

-

Characterization : 15N NMR confirms oxazole nitrogen resonance at δ −3.1 ppm.

Alternative Methods

Transition Metal-Catalyzed Cross-Coupling

5-Bromo-1,2-oxazole (8) undergoes Suzuki-Miyaura coupling with 2-(pinacolatoboryl)piperidine (9) under Pd(PPh3)4 catalysis to yield 3 . While efficient (70–80% yield), this method requires pre-functionalized oxazole and piperidine building blocks.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted oxazole-piperidine compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Disease Treatment

Research indicates that 2-(1,2-Oxazol-5-yl)piperidine derivatives can serve as effective inhibitors of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. For instance, the compound HUP-55, a derivative of this compound, demonstrated nanomolar inhibition of PREP with an IC50 value of 5 nM . This compound was shown to modulate protein-protein interactions (PPIs) related to α-synuclein aggregation, which is critical in the pathophysiology of Parkinson's disease .

Table 1: Inhibition Potency of HUP-55 and Analogues

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HUP-55 | 5 | Inhibition of PREP; reduces α-synuclein dimerization |

| Compound 3 | 1660 | Inactive against PREP |

| Compound 4 | >5000 | No inhibitory activity |

Enzyme Inhibition

Phosphodiesterase Inhibitors

The compound has also been evaluated for its potential as a phosphodiesterase inhibitor. In studies on oxazole-based compounds, modifications to the oxazole ring have been shown to enhance the inhibitory activity against phosphodiesterases involved in various signaling pathways. For example, certain derivatives exhibited significant potency in inhibiting cyclic nucleotide phosphodiesterases, which are crucial for regulating cellular signaling processes .

Table 2: Activity of Oxazole Derivatives Against Phosphodiesterases

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | PDE4 | 0.083 |

| Compound B | PDE5 | 0.069 |

| Compound C | PDE10 | >10 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have shown that variations in substituents on the oxazole ring can significantly affect the biological activity of these compounds. For instance, replacing certain functional groups can enhance stability and potency against target enzymes .

Table 3: SAR Analysis of Oxazole Derivatives

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increased potency |

| Chlorine atom | Enhanced stability |

| Hydroxy group | Reduced activity |

Case Studies and Experimental Findings

Recent experimental studies have provided insights into the therapeutic potential of this compound derivatives. A notable study involved testing a series of oxazole-based compounds in mouse models of Parkinson's disease. The results indicated that these compounds not only inhibited PREP but also improved motor functions in treated animals .

Additionally, the compound's ability to penetrate the blood-brain barrier was evaluated, confirming its potential for central nervous system applications .

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

The following compounds share structural similarities with 2-(1,2-Oxazol-5-yl)piperidine but differ in substituents or additional functional groups:

Table 1: Comparative Structural Features

Pharmacological Potential

- Target Engagement: The parent compound’s unsubstituted oxazole allows for π-π stacking with aromatic residues in enzyme active sites, while methylated analogs exhibit enhanced van der Waals interactions . Carbonyl-linked derivatives (e.g., 2-(4-hydroxypiperidine-1-carbonyl)-3-methyl-4-isopropyl-1,2-oxazol-5-one) may act as hydrogen-bond donors/acceptors, improving affinity for targets like kinases or GPCRs .

Biological Activity

2-(1,2-Oxazol-5-yl)piperidine is a heterocyclic compound that combines an oxazole ring with a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound is being investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The compound's structure allows for various chemical modifications, influencing its biological activity. The oxazole ring can participate in non-covalent interactions with biological targets, while the piperidine ring may enhance binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological processes, including enzyme inhibition and receptor modulation. For instance, studies have shown that compounds with similar structures can inhibit prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Antimicrobial Properties

Research indicates that derivatives of oxazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Histamine Receptor Modulation : A study investigated the effects of piperidine derivatives on histamine H3 receptors. Compounds similar to this compound were assessed for their ability to reduce food intake in animal models without affecting neurotransmitter concentrations significantly .

- Neurodegenerative Disease Models : In vivo studies using α-synuclein transgenic mouse models indicated that oxazole-based compounds could reduce α-synuclein aggregation and enhance protein phosphatase 2A activity, which is crucial for neuronal health .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

Q & A

Q. Basic/Intermediate

- ¹H/¹³C NMR : Confirm piperidine ring conformation (e.g., axial/equatorial protons) and oxazole substituent positions. Discrepancies in integration ratios may indicate tautomerism or impurities .

- FT-IR : Validate functional groups (C=N stretch at ~1600 cm⁻¹ for oxazole; NH stretches absent in pure samples).

- Mass Spectrometry (HRMS) : Resolve molecular ion ([M+H]⁺) and fragmentation patterns to rule out isomeric byproducts.

Conflicting data (e.g., unexpected downfield shifts) should be addressed via 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

What computational strategies are recommended for predicting the reactivity and stability of novel this compound analogs?

Q. Advanced

- DFT Calculations : Model transition states for cyclization reactions to predict kinetic barriers. For example, B3LYP/6-31G(d) optimizations can identify steric hindrance in bulky substituents .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability of the piperidine ring.

- Reaction Path Search Tools : Tools like GRRM or AFIR explore alternative pathways, reducing trial-and-error in synthesis .

How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives targeting specific biological receptors?

Q. Advanced

- Scaffold Modifications : Introduce substituents at the oxazole 4-position or piperidine nitrogen to probe steric/electronic effects. For example, demonstrated that fluorinated aryl groups enhance 5-HT2A receptor affinity in related piperidine-oxadiazole derivatives .

- In Silico Docking : Use AutoDock Vina to predict binding modes against target receptors (e.g., dopamine D2). Validate with radioligand binding assays (IC₅₀ values).

- Multivariate Analysis : Principal Component Analysis (PCA) correlates physicochemical properties (logP, polar surface area) with activity trends.

What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

Q. Intermediate

- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours.

- Resistance Studies : Serial passage experiments under sub-MIC conditions identify resistance development risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.